molecular formula C10H12N4O4 B11719842 N-[(Z)-butan-2-ylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline

N-[(Z)-butan-2-ylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline

Cat. No.: B11719842
M. Wt: 255.25 g/mol
InChI Key: WPWSANGSIWAACK-FNHRZNQOSA-N
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Description

N-[(Z)-Butan-2-ylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline is a deuterated derivative of a dinitroaniline-based compound. Dinitroanilines are a class of herbicides and pharmaceuticals characterized by a nitro-substituted aniline backbone.

Properties

Molecular Formula

C10H12N4O4

Molecular Weight

255.25 g/mol

IUPAC Name

N-[(Z)-butan-2-ylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline

InChI

InChI=1S/C10H12N4O4/c1-3-7(2)11-12-9-5-4-8(13(15)16)6-10(9)14(17)18/h4-6,12H,3H2,1-2H3/b11-7-/i4D,5D,6D

InChI Key

WPWSANGSIWAACK-FNHRZNQOSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N/N=C(/C)\CC)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H]

Canonical SMILES

CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-butan-2-ylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline typically involves multiple steps, starting with the preparation of the precursor compounds. The key steps include:

    Formation of the butan-2-ylideneamino group: This involves the reaction of butan-2-one with an appropriate amine under controlled conditions to form the imine.

    Introduction of deuterium atoms: Deuterium can be introduced through isotopic exchange reactions, often using deuterated solvents or reagents.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-butan-2-ylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, using reagents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) are often used in hydrogenation reactions.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives where nitro groups are replaced by amino groups.

    Substitution: Compounds with new functional groups replacing the nitro groups.

Scientific Research Applications

N-[(Z)-butan-2-ylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline has several applications in scientific research:

    Chemistry: Used as a model compound in studies of isotopic effects and reaction mechanisms.

    Biology: Potential use in labeling studies due to the presence of deuterium atoms.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of advanced materials and as a precursor in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-[(Z)-butan-2-ylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The deuterium atoms may influence the reaction kinetics and stability of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the dinitroaniline family, which includes:

Pendimethalin [N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitrobenzenamine]: A pre-emergent herbicide inhibiting microtubule assembly in plant roots and coleoptiles .

Trifluralin : Binds to plant tubulin, specifically disrupting microtubule-mediated processes without affecting animal systems .

Mechanistic Differences and Similarities

  • Microtubule Disruption : Like pendimethalin and trifluralin, the deuterated compound likely targets plant tubulin, as dinitroanilines share electrostatic similarities with phosphorothioamidate herbicides in binding tubulin dimers . However, deuterium substitution may modulate binding kinetics or metabolic degradation rates .
  • Genotoxicity: Non-deuterated dinitroanilines (e.g., PM, a model dinitroaniline) induce DNA damage in CHO cells at concentrations ≥1 mM, as detected via comet assays . The deuterated variant’s genotoxic profile remains unstudied but could differ due to isotopic effects on reactive intermediate formation.
  • This selectivity may extend to the deuterated compound, though deuterium’s influence on cross-species activity warrants investigation.

Physicochemical and Pharmacokinetic Properties

Property N-[(Z)-Butan-2-ylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline Pendimethalin Trifluralin
Molecular Weight ~310 g/mol (estimated) 281.3 g/mol 335.3 g/mol
Deuterium Substitution 2,3,5-trideuterio None None
Mechanism Microtubule disruption (presumed) Microtubule disruptor Tubulin binder
Genotoxicity Unknown Not reported Not reported
Species Selectivity Likely plant-specific (inferred) Plant-specific Plant-specific

Research Findings and Gaps

Deuterium Effects: Deuterium substitution may enhance metabolic stability by slowing CYP450-mediated degradation, a hypothesis supported by studies on deuterated pharmaceuticals .

Polymorphism and Solvation : Analogous dinitroanilines (e.g., 2,4,6-trinitro-N-phenylaniline) exhibit unresolved polymorphism/solvation behavior, suggesting the deuterated compound’s crystallographic properties require rigorous characterization to distinguish true polymorphs from solvates .

Toxicological Data: While dinitroanilines like PM show clastogenic effects in vitro , the deuterated variant’s safety profile remains unverified. Comparative studies with non-deuterated analogs are critical for risk assessment.

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